molecular formula C19H24ClNO B1374557 4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride CAS No. 1220037-07-9

4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride

Cat. No.: B1374557
CAS No.: 1220037-07-9
M. Wt: 317.9 g/mol
InChI Key: PFKJQUGRCNCODS-UHFFFAOYSA-N
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Description

4-(2-([1,1’-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-([1,1’-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride typically involves the reaction of 2-(2-bromophenyl)ethyl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-([1,1’-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-([1,1’-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects in treating various diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(2-([1,1’-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)piperidine hydrochloride
  • 4-(2-Methoxyethyl)piperidine hydrochloride
  • 4-(2-Hydroxyethyl)piperidine hydrochloride

Uniqueness

4-(2-([1,1’-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to other similar compounds .

Properties

IUPAC Name

4-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)18-8-4-5-9-19(18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKJQUGRCNCODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC=C2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-07-9
Record name Piperidine, 4-[2-([1,1′-biphenyl]-2-yloxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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